5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

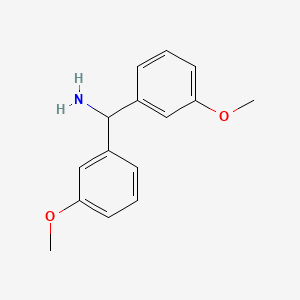

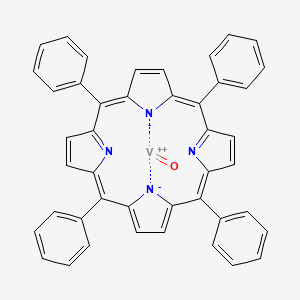

5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide, also known as Oxo [5,10,15,20-tetraphenylporphinato (2-)]vanadium or Vanadyl (IV) meso-tetraphenylporphine, is a compound with the empirical formula C44H28N4OV . It is used for research in catalysis . Thin films of this compound may be used in detecting methane gas .

Physical And Chemical Properties Analysis

This compound is a purple crystalline solid . It has a maximum absorption wavelength (λmax) of 423 nm . It is insoluble in water and has a solubility of 0.03 g/L in toluene . Its melting point is greater than 300 °C .Applications De Recherche Scientifique

Catalysis : This compound has been used as a catalyst for the oxidation of toluene to benzoic acid, simulating the catalytic center of the P-450 enzyme. It offers a green process with mild reaction conditions and no toxic acidic waste (Jiaojiao Jia et al., 2020).

Antimicrobial Activity : Derivatives of 5,10,15,20-tetraphenylporphinatozirconium(IV) have shown significant antibacterial and antifungal activities (G. D. Bajju et al., 2014).

Electrochemistry : The compound plays a role in the electrochemical reduction of molecular oxygen, demonstrating potential in energy conversion processes (A. Trojanek et al., 2009).

Spectroscopy and Photophysical Studies : It has been studied for its behavior under visible light irradiation in chloroform, indicating its potential in photophysical applications (M. Makarska-Białokoz et al., 2016).

Material Science : Its derivatives have been utilized in the development of novel polymeric porphinatomanganese(III) agents for contrast enhancement in MRI (S. E. Matthews et al., 1999). Additionally, thin films of 5,10,15,20-Tetraphenyl-21H,23H-porphine-nickel(II) were studied for their structural properties (M. Dongol et al., 2012).

Diffusion Studies : The diffusion coefficients of the compound in various solvents like acetone, cyclohexane, and toluene have been determined (V. Hejtmánek et al., 1993).

Corrosion Inhibition : It has been evaluated as a corrosion inhibitor for steel in environments saturated with CO2 (Ambrish Singh et al., 2015).

Photoelectrochemical Properties : Metalloporphyrin-containing mesoporous materials with vanadyl porphyrin have been studied for their electrochemical performance, indicating potential in photoelectrochemical applications (Z. Myltykbayeva et al., 2022).

Safety and Hazards

This compound is classified as a combustible solid . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It should be stored in a place with adequate ventilation, and contact with skin, eyes, or clothing should be avoided .

Propriétés

IUPAC Name |

oxovanadium(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCQRRQLLCXEFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.O=[V+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H28N4OV |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does incorporating 5,10,15,20-Tetraphenyl-21H,23H-porphine vanadium(IV) oxide into a mesoporous silica material affect its electrochemical properties?

A1: Research indicates that incorporating this compound into a mesoporous silica material like SBA-15 significantly improves its electrochemical performance. [] This enhancement stems from improved electrical conductivity and enhanced charge transfer processes within the mesoporous structure. Consequently, the material exhibits higher current densities associated with oxidation and reduction processes. []

Q2: What are the potential photoelectrochemical applications of this compound supported on silica?

A2: Studies have demonstrated that this compound, particularly when supported on silica, exhibits promising photoelectrocatalytic activity. [] This means that the material can utilize light energy to drive electrochemical reactions. This property, combined with its n-type semiconductivity, makes it a potential candidate for applications like photocatalysis and solar energy conversion. []

Q3: What is the significance of studying the diffusion coefficient of this compound?

A3: Understanding the diffusion coefficient of this compound, especially at infinite dilution in solvents like propan-2-one, provides insights into its mobility and interaction with the surrounding environment. [] This information is crucial for predicting its behavior in various applications, including its effectiveness as a catalyst and its transport properties in different media.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.